molecular formula C8H18OSi B13990776 [tert-Butyl(dimethyl)silyl]acetaldehyde CAS No. 79705-11-6

[tert-Butyl(dimethyl)silyl]acetaldehyde

Cat. No.: B13990776
CAS No.: 79705-11-6
M. Wt: 158.31 g/mol
InChI Key: LKADKXJLDMQPTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[tert-Butyl(dimethyl)silyl]acetaldehyde: is an organosilicon compound with the molecular formula C8H18OSi. It is a versatile reagent commonly used in synthetic organic chemistry, particularly in the field of glycobiology. The compound is known for its ability to act as both an aldol donor and an aldol acceptor, making it valuable in various stereocontrolled synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [tert-Butyl(dimethyl)silyl]acetaldehyde typically involves the reaction of tert-butyl(dimethyl)silyl chloride with acetaldehyde in the presence of a base. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity of the final product. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of [tert-Butyl(dimethyl)silyl]acetaldehyde involves its ability to act as both an aldol donor and an aldol acceptor. This dual functionality allows it to participate in aldol reactions, forming carbon-carbon bonds in a stereocontrolled manner. The silyl group provides steric protection and enhances the stability of the intermediate compounds, facilitating the formation of desired products .

Comparison with Similar Compounds

  • tert-Butyldimethylsilyloxyacetaldehyde
  • tert-Butyldimethylsilyl chloride
  • tert-Butyldimethylsilyl trifluoromethanesulfonate

Comparison:

Properties

IUPAC Name

2-[tert-butyl(dimethyl)silyl]acetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18OSi/c1-8(2,3)10(4,5)7-6-9/h6H,7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKADKXJLDMQPTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50508283
Record name [tert-Butyl(dimethyl)silyl]acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50508283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79705-11-6
Record name [tert-Butyl(dimethyl)silyl]acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50508283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.